Nardoeudesmol A

Description

BenchChem offers high-quality Nardoeudesmol A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nardoeudesmol A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

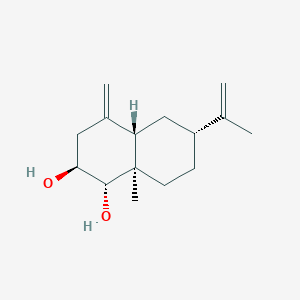

(1S,2S,4aS,6R,8aR)-8a-methyl-4-methylidene-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)12(8-11)10(3)7-13(16)14(15)17/h11-14,16-17H,1,3,5-8H2,2,4H3/t11-,12+,13+,14-,15-/m1/s1 |

InChI Key |

HTGDCVIGXYGRRV-GZBLMMOJSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H](C1)C(=C)C[C@@H]([C@H]2O)O)C |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)C(=C)CC(C2O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Nardoeudesmol A: A Technical Overview of its Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The fundamental physicochemical properties of Nardoeudesmol A are summarized in the table below. This information is crucial for its identification and for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₂ | [1][2] |

| Molecular Weight | 236.35 g/mol | [1][2] |

| CAS Number | 1445952-30-6 | |

| Class | Eudesmane Sesquiterpenoid | |

| Source | Nardostachys chinensis Batal |

Spectroscopic Data

The structural elucidation of Nardoeudesmol A, like other natural products, relies on a combination of spectroscopic techniques. The following tables present the expected ranges and types of signals for ¹H NMR and ¹³C NMR spectroscopy for a compound with the molecular formula C₁₅H₂₄O₂ and a eudesmane skeleton. Mass spectrometry and infrared spectroscopy provide further confirmation of the molecular weight and functional groups.

Table 1: Representative ¹H NMR Spectroscopic Data for a Eudesmane Sesquiterpenoid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) |

| 0.7 - 1.2 | s, d | 3H, 6H | Methyl groups (CH₃) |

| 1.2 - 2.5 | m | - | Methylene (CH₂) and Methine (CH) protons on the carbocyclic core |

| 3.5 - 4.5 | m, dd, br s | - | Protons attached to carbons bearing hydroxyl groups (CH-OH) |

| 4.5 - 5.5 | br s, d | - | Olefinic protons (=CH) if present |

Table 2: Representative ¹³C NMR Spectroscopic Data for a Eudesmane Sesquiterpenoid

| Chemical Shift (δ) ppm | Carbon Type | Assignment (Tentative) |

| 10 - 30 | CH₃ | Methyl groups |

| 20 - 50 | CH₂, CH | Aliphatic methylene and methine carbons |

| 60 - 80 | CH-O | Carbons attached to hydroxyl groups |

| 100 - 150 | C=C | Olefinic carbons (if present) |

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the elemental composition, C₁₅H₂₄O₂.

Infrared (IR) Spectroscopy

-

Characteristic Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups. Absorptions in the 2850-3000 cm⁻¹ range would correspond to C-H stretching vibrations.

Experimental Protocols

The isolation and characterization of Nardoeudesmol A would typically follow a standard natural product chemistry workflow. The detailed, specific parameters from the original publication are unavailable; however, a general methodology is outlined below.

Extraction

The dried and powdered rhizomes and roots of Nardostachys jatamansi are subjected to solvent extraction. This is a critical step to isolate the desired compounds from the plant matrix.

Isolation and Purification

The crude extract, a complex mixture of compounds, undergoes a series of chromatographic separations to isolate the pure Nardoeudesmol A.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Biological Activity

While some sources suggest potential anti-inflammatory and anti-cancer properties for compounds from Nardostachys chinensis, specific biological activities and the underlying signaling pathways for Nardoeudesmol A have not been detailed in the readily available scientific literature. Further research is required to elucidate its pharmacological potential.

Conclusion

Nardoeudesmol A is a eudesmane-type sesquiterpenoid isolated from Nardostachys chinensis. Its characterization relies on standard phytochemical techniques, including extraction, chromatography, and a suite of spectroscopic methods. While the specific, detailed data from its original isolation is not widely disseminated, this guide provides a comprehensive overview of the methodologies and expected spectroscopic features for this class of natural products. The information presented here serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the further investigation of Nardoeudesmol A and related compounds.

References

The Biosynthetic Pathway of Nardoeudesmol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardoeudesmol A, a eudesmane-type sesquiterpenoid found in the Himalayan medicinal plant Nardostachys jatamansi, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Nardoeudesmol A, from central carbon metabolism to the final intricate molecular architecture. It details the precursor molecules, key enzyme classes, and putative intermediate steps. Furthermore, this guide outlines established experimental protocols for the elucidation of such pathways and presents key data in a structured format.

Introduction

Sesquiterpenoids, a diverse class of C15 isoprenoids, are synthesized from farnesyl pyrophosphate (FPP). The eudesmane skeleton, a bicyclic framework characteristic of Nardoeudesmol A, is a common motif among sesquiterpenoids and is formed through the cyclization of FPP. Subsequent decorations of this scaffold, primarily through oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs), lead to the vast structural diversity observed in nature. Transcriptome and metabolome analyses of Nardostachys jatamansi have revealed a suite of candidate genes, including terpene synthases (TPS) and CYPs, that are likely involved in the biosynthesis of Nardoeudesmol A and other related sesquiterpenoids. While the complete pathway has not been fully elucidated experimentally, a putative pathway can be constructed based on established principles of terpenoid biosynthesis and functional genomics data from N. jatamansi.

Proposed Biosynthetic Pathway of Nardoeudesmol A

The biosynthesis of Nardoeudesmol A is proposed to occur in three main stages:

-

Formation of the Universal Precursor, Farnesyl Pyrophosphate (FPP): Like all sesquiterpenoids, the journey to Nardoeudesmol A begins with the synthesis of FPP. This occurs through two independent pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol and mitochondria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. Both pathways produce the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are then condensed to form the ten-carbon geranyl pyrophosphate (GPP) and subsequently the fifteen-carbon farnesyl pyrophosphate (FPP) by FPP synthase.

-

Cyclization of FPP to the Eudesmane Skeleton: This crucial step is catalyzed by a specific sesquiterpene synthase (TPS). While the exact TPS in N. jatamansi responsible for this conversion is yet to be functionally characterized, it is hypothesized that a dedicated TPS from the TPS-a subfamily, which is highly expressed in the roots and rhizomes where sesquiterpenoids accumulate, catalyzes the cyclization of FPP. The reaction proceeds through a series of carbocationic intermediates, ultimately forming the characteristic bicyclic eudesmane core.

-

Oxidative Modifications of the Eudesmane Scaffold: Following cyclization, the eudesmane hydrocarbon backbone undergoes a series of regio- and stereospecific hydroxylations. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs). Transcriptome data from N. jatamansi has identified several candidate CYP genes that are co-expressed with sesquiterpene synthases. It is proposed that one or more of these CYPs are responsible for the precise hydroxylations required to produce Nardoeudesmol A.

Visualizing the Pathway

Nardoeudesmol A in Traditional Chinese Medicine: A Technical Guide for Researchers

Abstract

Nardoeudesmol A is a sesquiterpenoid compound isolated from Nardostachys jatamansi (also known as Nardostachys chinensis), a perennial herb utilized for centuries in Traditional Chinese Medicine (TCM). Known in TCM for its aromatic properties and therapeutic effects on the nervous and cardiovascular systems, the plant's chemical constituents are now the subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of Nardoeudesmol A and related compounds, focusing on their isolation, structural elucidation, and biological activities, with a particular emphasis on their anti-inflammatory and neuroprotective potential. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic applications of this class of compounds.

Introduction

Nardostachys jatamansi, a member of the Valerianaceae family, has a rich history in traditional medicine systems across Asia for treating a variety of ailments, including mental disorders, hypertension, and convulsions.[1][2] The therapeutic efficacy of this plant is largely attributed to its complex mixture of bioactive phytochemicals, particularly sesquiterpenoids.[3][4] Nardoeudesmol A belongs to the eudesmol type of sesquiterpenoids, a class of compounds that has demonstrated a range of pharmacological activities. While specific research on Nardoeudesmol A is limited in the public domain, this guide synthesizes available information on its isolation and the biological activities of closely related sesquiterpenoids from Nardostachys jatamansi to provide a foundational understanding for future research.

Isolation and Structural Elucidation

The isolation of Nardoeudesmol A and similar sesquiterpenoids from the rhizomes and roots of Nardostachys jatamansi typically involves a multi-step process of extraction and chromatographic separation.

General Experimental Protocols

2.1.1. Plant Material and Extraction

The dried and powdered rhizomes and roots of Nardostachys jatamansi are the primary source material. A common extraction method involves maceration or sonication with methanol.[3] The resulting crude extract is then concentrated under reduced pressure.

2.1.2. Solvent Partitioning

The crude methanol extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of its constituents.[3] Sesquiterpenoids like Nardoeudesmol A are generally found in the less polar fractions, such as the n-hexane and chloroform fractions.

2.1.3. Chromatographic Separation

The bioactive fractions are subjected to various chromatographic techniques for the isolation of pure compounds. This process often involves:

-

Column Chromatography: Initial separation is performed on silica gel columns, eluting with a gradient of solvents, typically n-hexane and ethyl acetate.[3]

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[3]

2.1.4. Structure Elucidation

The chemical structure of isolated compounds is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.[3][5] While the specific NMR data for Nardoeudesmol A is not available in the reviewed literature, Table 1 presents representative ¹H and ¹³C NMR data for a related eudesmol-type sesquiterpenoid, β-eudesmol.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for β-Eudesmol (a related eudesmol-type sesquiterpenoid)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 41.2 | 1.65 (m) |

| 2 | 22.8 | 1.95 (m), 1.55 (m) |

| 3 | 37.5 | 2.35 (m) |

| 4 | 148.5 | - |

| 5 | 50.1 | 1.45 (dd, 11.5, 4.5) |

| 6 | 24.1 | 1.60 (m) |

| 7 | 42.3 | 1.40 (m) |

| 8 | 22.5 | 1.80 (m), 1.50 (m) |

| 9 | 40.1 | 1.70 (m) |

| 10 | 35.2 | - |

| 11 | 72.1 | - |

| 12 | 27.2 | 1.20 (s) |

| 13 | 27.2 | 1.20 (s) |

| 14 | 16.5 | 0.75 (s) |

| 15 | 121.5 | 4.70 (s), 4.45 (s) |

Data is representative and may vary based on solvent and instrument parameters.

Biological Activity and Mechanism of Action

While direct studies on the biological activity of Nardoeudesmol A are not extensively documented, research on other sesquiterpenoids isolated from Nardostachys jatamansi provides strong indications of its potential therapeutic effects, particularly in the areas of anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

Several sesquiterpenoids from Nardostachys jatamansi have demonstrated potent anti-inflammatory effects. For instance, desoxo-narchinol A has been shown to inhibit the production of pro-inflammatory mediators.[1]

3.1.1. Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells or BV2 microglial cells.

-

Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Nardoeudesmol A) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (1 µg/mL).

-

NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined.

Table 2: Anti-inflammatory Activity of Sesquiterpenoids from Nardostachys jatamansi

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Desoxo-narchinol A | BV2 microglia | NO Inhibition | 3.48 ± 0.47 | [6] |

| Narchinol B | BV2 microglia | NO Inhibition | 2.43 ± 0.23 | [6] |

| Kanshone J | BV2 microglia | NO Inhibition | 46.54 | [6] |

| Kanshone K | BV2 microglia | NO Inhibition | 25.31 | [6] |

3.1.2. Signaling Pathway

The anti-inflammatory effects of sesquiterpenoids from Nardostachys jatamansi are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. Inhibition of the NF-κB pathway leads to a downstream reduction in the production of these inflammatory mediators.

Neuroprotective Activity

The traditional use of Nardostachys jatamansi for neurological conditions is supported by modern research demonstrating the neuroprotective effects of its constituents. These effects are often attributed to their antioxidant and anti-inflammatory properties.

3.2.1. Experimental Protocol: In Vitro Neuroprotection Assay

A common model for assessing neuroprotection involves inducing oxidative stress in neuronal cell lines, such as SH-SY5Y or PC12 cells, and measuring cell viability.

-

Cell Culture: Cells are maintained in an appropriate medium and conditions.

-

Treatment: Cells are pre-treated with different concentrations of the test compound for a specified period.

-

Induction of Toxicity: Neurotoxicity is induced by adding an agent like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta (Aβ) peptide.

-

Cell Viability Assessment: After 24-48 hours, cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

-

Data Analysis: The percentage of viable cells is calculated relative to the control group, and the protective effect of the compound is determined.

Table 3: Neuroprotective Activity of Nardostachys jatamansi Constituents

| Compound/Extract | Cell Line | Toxin | Assay | Outcome | Reference |

| Ethanol Extract | SH-SY5Y | Aβ (1-42) | MTT | Increased cell viability | [1] |

| Desoxo-narchinol A | BV2 microglia | LPS | NO Inhibition | Reduced neuroinflammation | [6] |

3.2.2. Workflow for Assessing Neuroprotective Effects

Future Directions

The therapeutic potential of Nardoeudesmol A and related sesquiterpenoids from Nardostachys jatamansi is significant, yet further research is required to fully elucidate their pharmacological properties. Key areas for future investigation include:

-

Definitive Isolation and Characterization: A focused study on the isolation and complete structural elucidation of Nardoeudesmol A, including detailed 1D and 2D NMR data, is essential.

-

Quantitative Bioactivity Profiling: Comprehensive in vitro and in vivo studies are needed to determine the specific IC₅₀/EC₅₀ values of Nardoeudesmol A for its anti-inflammatory, neuroprotective, and other potential activities.

-

Mechanism of Action Studies: Detailed molecular studies are required to confirm the signaling pathways modulated by Nardoeudesmol A and to identify its specific molecular targets.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of Nardoeudesmol A is crucial for its development as a potential therapeutic agent.

Conclusion

Nardoeudesmol A, a sesquiterpenoid from the traditional Chinese medicine Nardostachys jatamansi, represents a promising area for drug discovery. While specific data on Nardoeudesmol A is currently limited, the well-documented anti-inflammatory and neuroprotective activities of other sesquiterpenoids from the same plant suggest its potential as a valuable therapeutic lead. This technical guide provides a framework for future research by summarizing the established methodologies for isolation and bioactivity assessment of these compounds. Further focused investigation into Nardoeudesmol A is warranted to unlock its full therapeutic potential.

References

- 1. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dinardokanshones C-E, isonardoeudesmols A-D and nardoeudesmol D from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

Nardoeudesmol A: A Comprehensive Technical Guide to its Discovery and Natural Sources

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of Nardoeudesmol A, a sesquiterpenoid of interest in the field of natural product chemistry and drug discovery. This document details its discovery, natural origins, and the methodologies for its isolation and characterization.

Discovery and Natural Occurrences

Nardoeudesmol A is a naturally occurring eudesmane-type sesquiterpenoid. It has been identified and isolated from several botanical sources, indicating its distribution across different plant families. The primary documented natural sources of Nardoeudesmol A include:

-

Nardostachys jatamansi (DC.) [1][2]: A flowering plant of the Valerianaceae family, commonly known as spikenard, found in the Himalayas.

-

Solanum lyratum Thunb. [3][4]: A perennial vine in the nightshade family (Solanaceae), used in traditional Chinese medicine.

-

Echinopsis radix : The root of plants from the Echinops genus, utilized in traditional medicine.

-

Penicillium sp. J-54 : An endophytic fungus from which Nardoeudesmol A has also been isolated.

The discovery of Nardoeudesmol A in these varied sources highlights its potential as a phytochemical marker and underscores the importance of continued exploration of natural products for novel bioactive compounds.

Physicochemical and Spectroscopic Data

The structural elucidation of Nardoeudesmol A was accomplished through extensive spectroscopic analysis. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of Nardoeudesmol A

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₂ | [3][4] |

| Molecular Weight | 236.1776 g/mol | [3][4] |

| CAS Number | 1445952-30-6 |

Table 2: Spectroscopic Data for Nardoeudesmol A

| Spectroscopy Type | Key Data Points | Reference |

| ¹H-NMR | Refer to specific literature for detailed shifts and coupling constants. | [1] |

| ¹³C-NMR | Refer to specific literature for detailed chemical shifts. | [1] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HR-ESI-MS) data confirms the molecular formula. | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl and other functional groups. |

Note: Detailed NMR and MS spectra are often provided in the supplementary materials of the cited research articles.[1]

Experimental Protocols

The isolation and purification of Nardoeudesmol A from its natural sources typically involve a series of chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature for the isolation of compounds from Nardostachys jatamansi.[1]

Extraction

-

Plant Material Preparation : The air-dried and powdered roots and rhizomes of Nardostachys jatamansi are used as the starting material.

-

Solvent Extraction : The powdered plant material is extracted exhaustively with 95% aqueous ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

Fractionation

-

Solvent Partitioning : The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Fraction Selection : The ethyl acetate fraction, which typically contains compounds of medium polarity like Nardoeudesmol A, is selected for further purification.

Chromatographic Purification

-

Silica Gel Column Chromatography (SGCC) : The ethyl acetate fraction is subjected to SGCC. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reversed-Phase Column Chromatography (RP-CC) : Fractions containing the compound of interest are further purified using C18 RP-CC with a mobile phase gradient of methanol and water.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is often achieved using Prep-HPLC on a C18 column with an isocratic or gradient elution of methanol and water to yield pure Nardoeudesmol A.

The workflow for a typical isolation and purification process is illustrated in the diagram below.

Potential Signaling Pathway Interactions

While direct studies on the specific signaling pathway modulation by purified Nardoeudesmol A are limited, research on the extracts of its source plants provides some insights into potential biological activities.

NF-κB and JAK/STAT Signaling Pathways

Other bioactive compounds isolated from Nardostachys jatamansi have been shown to inhibit the NF-κB and JAK/STAT signaling pathways in response to inflammatory stimuli.[1] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and chemokines. The potential for Nardoeudesmol A to interact with these pathways warrants further investigation.

Notch Signaling Pathway

Extracts from Solanum lyratum, another source of Nardoeudesmol A, have been reported to modulate the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3] The specific contribution of Nardoeudesmol A to this activity is an area for future research.

Conclusion

Nardoeudesmol A is a sesquiterpenoid with a growing body of research surrounding its natural occurrence and isolation. While its specific biological activities are still under investigation, the bioactivities of the extracts from its source plants suggest that it may possess interesting pharmacological properties. This technical guide provides a foundational understanding for researchers and professionals in drug development to further explore the potential of Nardoeudesmol A. Future studies should focus on elucidating its precise mechanism of action and evaluating its therapeutic potential.

References

- 1. Cycloolivil Isolated from Nardostachys jatamansi Inhibits TNF-α/IFN-γ-Induced Chemokine Production by Blocking NF-κB and JAK/STAT Activation in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical and pharmacological studies on Solanum lyratum: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

Chemical Structure and Stereochemistry of Isonardoeudesmols

An In-depth Technical Guide on Eudesmane-Type Sesquiterpenoids from Nardostachys jatamansi, with a Focus on Isonardoeudesmol A

Introduction

This technical guide provides a detailed overview of the chemical structure and stereochemistry of eudesmane-type sesquiterpenoids isolated from the plant Nardostachys jatamansi. While the specific compound "Nardoeudesmol A" was not identified in the reviewed scientific literature, this document focuses on the closely related and well-characterized compound, Isonardoeudesmol A , and its congeners, which are likely the subject of interest. These natural products are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. The structural elucidation of these complex molecules relies on a combination of advanced spectroscopic and computational techniques.

A group of monomeric sesquiterpenoids, including isonardoeudesmols A-D and nardoeudesmol D, have been isolated from the underground parts of Nardostachys jatamansi DC.[1]. The determination of their chemical structures and absolute configurations is a critical aspect of their study, achieved through a multi-faceted analytical approach.

The core chemical scaffold of these compounds is the eudesmane-type sesquiterpenoid structure. The precise atomic connectivity and three-dimensional arrangement of atoms, known as stereochemistry, are established using a combination of spectroscopic and computational methods. Key experimental techniques employed for the structural elucidation of these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Nuclear Overhauser Effect Spectroscopy (NOESY), X-ray diffraction, and computational Electronic Circular Dichroism (ECD) calculations[1].

While the exact structure of "Isonardoeudesmol A" is not detailed in the provided search results, the general approach to its characterization is well-documented. The absolute configurations of these compounds are established by analyzing NOESY data and, when suitable crystals are obtained, through single-crystal X-ray diffraction[1]. Furthermore, computational ECD calculations are used to corroborate the stereochemical assignments[1].

Experimental Protocols: Structure Elucidation

The determination of the chemical structure and stereochemistry of compounds like Isonardoeudesmol A involves a standardized workflow from isolation to final structure confirmation. The table below summarizes the key experimental methodologies.

| Experimental Stage | Methodology | Purpose | Reference |

| Isolation | Extraction from the underground parts of Nardostachys jatamansi DC. followed by chromatographic separation. | To obtain pure compounds for structural analysis. | [1] |

| Structural Analysis | 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy. | To determine the carbon-hydrogen framework and connectivity of the molecule. | [1] |

| Stereochemistry Determination | Nuclear Overhauser Effect Spectroscopy (NOESY). | To determine the spatial proximity of protons and infer the relative stereochemistry. | [1] |

| Absolute Configuration | Single-Crystal X-ray Diffraction (when applicable). | To provide the definitive three-dimensional structure and absolute stereochemistry of crystalline compounds. | [1] |

| Absolute Configuration | Computational Electronic Circular Dichroism (ECD) Calculations. | To predict the ECD spectrum and compare it with the experimental spectrum to determine the absolute configuration of chiral molecules in solution. | [1] |

Visualization of the Structure Elucidation Workflow

The logical flow of experiments for the structural elucidation of novel natural products like the isonardoeudesmols can be represented as a workflow diagram.

Caption: Workflow for the isolation and structural elucidation of Isonardoeudesmol A.

The structural and stereochemical characterization of eudesmane-type sesquiterpenoids such as Isonardoeudesmol A from Nardostachys jatamansi is a rigorous process that combines classical isolation techniques with modern spectroscopic and computational methods. While the specific compound "Nardoeudesmol A" remains elusive in the scientific literature, the detailed studies on its isomers provide a clear and comprehensive blueprint for the structural analysis of this class of natural products. This foundational knowledge is crucial for further research into their biosynthesis, chemical synthesis, and potential therapeutic applications.

References

Phytochemical Analysis of Echinopsis Radix for Nardoeudesmol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinopsis Radix, a traditional medicinal plant, is a known source of various bioactive compounds, including a range of sesquiterpenoids. Among these, the eudesmane-type sesquiterpenoid, Nardoeudesmol A, has been identified as a constituent. This technical guide provides a comprehensive overview of the phytochemical analysis of Echinopsis Radix with a specific focus on Nardoeudesmol A. It outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, based on established analytical methodologies for sesquiterpenoids. Furthermore, this guide summarizes the potential biological activities of Nardoeudesmol A based on the known therapeutic properties of related eudesmane-type sesquiterpenoids and proposes a hypothetical signaling pathway for future investigation. All quantitative data from representative analyses are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

Echinopsis Radix, the root of Echinops latifolius Tausch or Echinops grijsii Hance, has a long history of use in traditional medicine for its anti-inflammatory and other therapeutic properties.[1] Phytochemical investigations have revealed a rich and diverse chemical profile, including thiophenes, flavonoids, caffeic acid derivatives, and a variety of terpenoids.[1] Of particular interest to researchers is the presence of eudesmane-type sesquiterpenoids, a class of compounds known for their wide range of biological activities.

Nardoeudesmol A is a eudesmane-type sesquiterpenoid that has been identified as a constituent of Echinopsis Radix. While its presence is documented, detailed quantitative analysis and specific biological activities directly attributed to Nardoeudesmol A from this plant source are not extensively reported in the current literature. This guide aims to bridge this gap by providing a comprehensive framework for the phytochemical analysis of Echinopsis Radix to isolate and quantify Nardoeudesmol A, and to explore its potential therapeutic relevance.

Phytochemical Constituents of Echinopsis Radix

Echinopsis Radix is a rich source of a variety of secondary metabolites. The primary classes of compounds identified are summarized in the table below.

| Compound Class | Examples | Reference |

| Thiophenes | α-Terthienyl, Bithiophenes | [1] |

| Flavonoids | Apigenin, Luteolin | [1] |

| Caffeic Acid Derivatives | Caffeic acid, Chlorogenic acid | [1] |

| Sesquiterpenoids | Nardoeudesmol A , Atractylenolide | [1] |

| Triterpenoids | Taraxasterol, β-amyrin | [1] |

Table 1: Major Phytochemical Classes in Echinopsis Radix

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of Nardoeudesmol A from Echinopsis Radix.

Extraction

The extraction of sesquiterpenoids from plant material is a critical first step. A generalized workflow for this process is presented below.

References

Methodological & Application

Nardoeudesmol A: Application Notes and Protocols for Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoeudesmol A is a sesquiterpenoid compound isolated from the plant Solanum lyratum. While direct and extensive mechanism of action studies on Nardoeudesmol A are limited in publicly available literature, its structural similarity to other eudesmol isomers, such as β-eudesmol, suggests potential anti-inflammatory and anti-cancer properties. This document provides detailed application notes and experimental protocols to guide researchers in investigating the mechanism of action of Nardoeudesmol A, drawing upon the established activities of related compounds. The presented protocols are designed to test the hypothesis that Nardoeudesmol A, like other eudesmol sesquiterpenoids, may induce apoptosis in cancer cells and exert anti-inflammatory effects through modulation of key signaling pathways.

Potential Mechanisms of Action and Key Research Areas

Based on studies of structurally related compounds, the primary hypothesized mechanisms of action for Nardoeudesmol A are:

-

Induction of Apoptosis in Cancer Cells: Nardoeudesmol A may trigger programmed cell death in cancerous cells via intrinsic and/or extrinsic pathways.

-

Anti-inflammatory Effects: The compound could potentially modulate inflammatory responses by inhibiting key signaling cascades such as the MAPK and NF-κB pathways.

Data Presentation: Cytotoxicity of Related Sesquiterpenoids

To provide a preliminary indication of the potential cytotoxic potency of Nardoeudesmol A, the following table summarizes the 50% inhibitory concentration (IC₅₀) values of other sesquiterpenoids isolated from Solanum lyratum against various human cancer cell lines.[1][2][3] It is important to note that these values are for related compounds and experimental determination of the IC₅₀ for Nardoeudesmol A is a critical first step.

| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| α-Eudesmol | B16-F10 | Murine Melanoma | 5.38 ± 1.10 | ~24.2 |

| K562 | Human Myelogenous Leukemia | 10.60 ± 1.33 | ~47.7 | |

| β-Eudesmol | B16-F10 | Murine Melanoma | 16.51 ± 1.21 | ~74.3 |

| HepG2 | Human Hepatocellular Carcinoma | 24.57 ± 2.75 | ~110.5 | |

| γ-Eudesmol | B16-F10 | Murine Melanoma | 8.86 ± 1.27 | ~39.9 |

| K562 | Human Myelogenous Leukemia | 15.15 ± 1.06 | ~68.1 | |

| Lyratol C | HONE-1 | Human Nasopharyngeal Carcinoma | - | 3.7 - 8.1 |

| KB | Human Oral Epidermoid Carcinoma | - | 3.7 - 8.1 | |

| HT29 | Human Colorectal Carcinoma | - | 3.7 - 8.1 | |

| Lyratol D | HONE-1 | Human Nasopharyngeal Carcinoma | - | 3.7 - 8.1 |

| KB | Human Oral Epidermoid Carcinoma | - | 3.7 - 8.1 | |

| HT29 | Human Colorectal Carcinoma | - | 3.7 - 8.1 | |

| SGC-7901 | Human Gastric Cancer | 5.9 | ~25.0 | |

| Solajiangxin H | SGC-7901 | Human Gastric Cancer | 4.8 | ~19.3 |

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity (IC₅₀ Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of Nardoeudesmol A against a panel of cancer cell lines using the MTT assay.

Materials:

-

Nardoeudesmol A

-

Human cancer cell lines (e.g., HepG2, HL-60, MCF-7)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of Nardoeudesmol A in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Investigation of Apoptosis Induction

This protocol describes methods to assess whether Nardoeudesmol A induces apoptosis, based on the known activity of β-eudesmol to induce apoptosis via the mitochondrial pathway.[4]

Part A: Morphological Assessment of Apoptosis (DAPI Staining)

Materials:

-

Cancer cells treated with Nardoeudesmol A (at IC₅₀ concentration)

-

4% Paraformaldehyde (PFA)

-

4′,6-diamidino-2-phenylindole (DAPI) staining solution

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips in a 6-well plate and treat with Nardoeudesmol A for 24 hours.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash again with PBS and stain with DAPI solution for 10 minutes in the dark.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope. Look for characteristic apoptotic features like chromatin condensation and nuclear fragmentation.

Part B: Western Blot Analysis of Apoptosis-Related Proteins

Materials:

-

Cell lysates from Nardoeudesmol A-treated cells

-

Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Treat cells with Nardoeudesmol A for the desired time points.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an ECL kit and an imaging system. Analyze the changes in the expression levels of pro- and anti-apoptotic proteins.

Protocol 3: Analysis of Anti-inflammatory Effects

This protocol details the investigation of the potential anti-inflammatory mechanism of Nardoeudesmol A by examining its effect on the p38 MAPK and NF-κB signaling pathways, drawing parallels with β-eudesmol's known inhibitory effects.[5]

Part A: Western Blot for MAPK Pathway Activation

Materials:

-

RAW 264.7 macrophages or other suitable cells

-

Lipopolysaccharide (LPS)

-

Nardoeudesmol A

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

Procedure:

-

Pre-treat RAW 264.7 cells with various concentrations of Nardoeudesmol A for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.

-

Lyse the cells and perform Western blot analysis as described in Protocol 2B, using antibodies against phosphorylated and total forms of p38, ERK, and JNK.

-

Analyze the data to determine if Nardoeudesmol A inhibits the LPS-induced phosphorylation of these MAPK proteins.

Part B: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Materials:

-

RAW 264.7 cells on coverslips

-

LPS

-

Nardoeudesmol A

-

Primary antibody: anti-NF-κB p65

-

Fluorescently-labeled secondary antibody

-

DAPI

-

Fluorescence microscope

Procedure:

-

Pre-treat cells with Nardoeudesmol A for 1 hour, followed by LPS stimulation for 30-60 minutes.

-

Fix and permeabilize the cells.

-

Incubate with anti-NF-κB p65 antibody, followed by a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of the p65 subunit using a fluorescence microscope. Assess whether Nardoeudesmol A inhibits the LPS-induced translocation of p65 from the cytoplasm to the nucleus.

Visualizations

Caption: Hypothesized intrinsic apoptotic pathway induced by Nardoeudesmol A.

Caption: Hypothesized anti-inflammatory mechanism of Nardoeudesmol A.

References

- 1. Anticancer activity of sesquiterpenoids extracted from Solanum lyratum via the induction of mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two new sesquiterpenoids from Solanum lyratum with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of sesquiterpenoids extracted from Solanum lyratum via the induction of mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Eudesmol induces JNK-dependent apoptosis through the mitochondrial pathway in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The regulatory mechanism of β-eudesmol is through the suppression of caspase-1 activation in mast cell-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Target Identification of Nardoeudesmol A Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoeudesmol A, a eudesmane-type sesquiterpenoid, is a natural product of interest for its potential neuroactive properties. Evidence suggests that related compounds isolated from Nardostachys jatamansi and Nardostachys chinensis exert their biological effects through the modulation of the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission.[1][2] This document provides a detailed guide for researchers aiming to identify and characterize the bioactivity of Nardoeudesmol A, with a primary focus on its potential interaction with SERT. While specific quantitative data for Nardoeudesmol A is still emerging, this guide leverages data from closely related compounds and extracts to provide a comprehensive framework for investigation.

Target Profile: Serotonin Transporter (SERT)

The serotonin transporter is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[3] This process is crucial for terminating serotonergic signaling and maintaining neurotransmitter homeostasis. As a well-established target for antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), modulation of SERT activity can have profound effects on mood, cognition, and behavior.[4] Dysregulation of SERT function has been implicated in various neuropsychiatric disorders, including depression and anxiety.[5]

Quantitative Bioactivity Data of Related Compounds

While specific IC50 or EC50 values for Nardoeudesmol A are not yet publicly available, studies on extracts and other sesquiterpenoids from Nardostachys species provide valuable insights into the potential bioactivity.

| Compound/Extract | Bioactivity on SERT | Effective Concentration | Reference |

| Nardostachys jatamansi (Methanol Extract) | Enhancement | EC50: 31.63 µg/mL | [1] |

| Kanshone C | Inhibition | - | [2] |

| Desoxo-narchinol A | Enhancement | - | [2] |

| Isonardoeudesmol D | Inhibition | - | |

| Nardoeudesmol D | Inhibition | - |

Experimental Protocols

Protocol 1: In Vitro SERT Inhibition/Enhancement Assay using [³H]-Serotonin Uptake

This protocol describes a radioligand uptake assay to determine the inhibitory or enhancing effect of Nardoeudesmol A on SERT activity in a human cell line.

Materials:

-

HEK-293 cells stably expressing human SERT (hSERT)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-D-lysine coated 96-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

-

[³H]-Serotonin (specific activity ~20-30 Ci/mmol)

-

Nardoeudesmol A stock solution (in DMSO)

-

Fluoxetine (positive control for inhibition)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Cell Culture: Culture HEK-293-hSERT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: Seed the cells in poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of Nardoeudesmol A in KRH buffer. The final DMSO concentration should not exceed 0.1%. Prepare a positive control (e.g., 10 µM Fluoxetine) and a vehicle control (DMSO in KRH buffer).

-

Pre-incubation: Wash the cells twice with KRH buffer. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells and pre-incubate for 20 minutes at room temperature.

-

[³H]-Serotonin Uptake: Add 20 µL of [³H]-Serotonin (final concentration ~10 nM) to each well and incubate for 15 minutes at room temperature.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells by adding 200 µL of 1% SDS to each well. Add 150 µL of the cell lysate to a scintillation vial containing 4 mL of scintillation cocktail.

-

Data Analysis: Measure the radioactivity in a microplate scintillation counter. Calculate the percentage of inhibition or enhancement of serotonin uptake compared to the vehicle control. Determine the IC50 or EC50 value by fitting the data to a dose-response curve.

Protocol 2: SERT Expression Level Determination by ELISA

This protocol outlines the use of an ELISA kit to measure the effect of Nardoeudesmol A on SERT protein expression levels in a relevant cell line.

Materials:

-

Rat or human cell line of interest (e.g., PC12, SH-SY5Y)

-

Cell culture reagents

-

Nardoeudesmol A

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Cell Treatment: Culture the chosen cell line and treat with various concentrations of Nardoeudesmol A for a specified period (e.g., 24, 48 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using the provided lysis buffer from the ELISA kit or a compatible buffer.

-

ELISA Assay: Follow the manufacturer's instructions for the SERT ELISA kit. This typically involves:

-

Adding standards and cell lysates to the antibody-pre-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Adding an Avidin-HRP conjugate.

-

Adding a substrate solution and stopping the reaction.

-

-

Data Acquisition and Analysis: Measure the optical density at 450 nm using a microplate reader.[6] Calculate the concentration of SERT in the samples by comparing the OD of the samples to the standard curve.[6]

Visualizations

Caption: SERT signaling pathway and modulation by Nardoeudesmol A.

Caption: Experimental workflow for Nardoeudesmol A target validation.

References

- 1. Antidepressant activities and regulative effects on serotonin transporter of Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioivt.com [bioivt.com]

- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. ELISA Kit for Serotonin Transporter (SERT) [aspirasci.com]

Application Notes and Protocols for In Vitro Efficacy Testing of Nardoeudesmol A

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of Nardoeudesmol A, a sesquiterpenoid isolated from Nardostachys jatamansi. The primary focus is on assessing its potential anti-inflammatory and cytotoxic activities.

Section 1: Anti-Inflammatory Activity Assays

A related compound, desoxo-narchinol-A, also isolated from Nardostachys jatamansi, has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1] The following assays are designed to investigate if Nardoeudesmol A exhibits similar properties. The proposed mechanism involves the modulation of the p38 MAP Kinase pathway.[1]

Key Experiments:

-

Cell Viability Assay (MTT): To determine the non-toxic concentration range of Nardoeudesmol A.

-

Nitric Oxide (NO) Production Assay: To measure the inhibition of iNOS activity.

-

Pro-Inflammatory Cytokine Quantification (ELISA): To quantify the reduction in key inflammatory cytokines.

-

Western Blot Analysis: To investigate the effect on the p38 MAPK signaling pathway.

Experimental Workflow: Anti-Inflammatory Screening

Caption: Workflow for evaluating the anti-inflammatory effects of Nardoeudesmol A.

Protocol 1: Cell Viability Assay using MTT

Objective: To determine the cytotoxic concentration of Nardoeudesmol A on RAW 264.7 murine macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Nardoeudesmol A stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of Nardoeudesmol A in DMEM.

-

Remove the old medium and add 100 µL of the Nardoeudesmol A dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the no-treatment control.

Protocol 2: Nitric Oxide Production Assay (Griess Test)

Objective: To measure the effect of Nardoeudesmol A on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

Materials:

-

Supernatants from cell cultures treated as per the workflow.

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite (NaNO₂) standard solution.

-

96-well plate.

Procedure:

-

Culture, pre-treat with Nardoeudesmol A, and stimulate RAW 264.7 cells with LPS as described in the workflow.

-

After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare a standard curve using serial dilutions of NaNO₂.

-

Add 50 µL of Griess Reagent Part A to all wells (samples and standards).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to all wells.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the NO concentration in the samples by comparing with the standard curve.

Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)

Objective: To measure the inhibitory effect of Nardoeudesmol A on the secretion of TNF-α, IL-6, and IL-1β.

Materials:

-

Supernatants from cell cultures treated as per the workflow.

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β.

-

Wash buffer and substrate solutions (provided in kits).

-

Stop solution (provided in kits).

-

Microplate reader.

Procedure:

-

Use the cell culture supernatants collected for the Griess test.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Briefly, coat the ELISA plate with the capture antibody.

-

Add standards and samples (supernatants) to the wells.

-

Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

-

Add the substrate solution to develop the color.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the recommended wavelength (typically 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

Data Summary: Anti-Inflammatory Efficacy of Nardoeudesmol A

| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |

| Control | 100 ± 4.5 | 5.2 ± 1.1 | 3.1 ± 0.8 | 4.5 ± 1.0 |

| LPS (1 µg/mL) | 98 ± 5.1 | 100 ± 7.8 | 100 ± 8.2 | 100 ± 9.1 |

| LPS + Nardoeudesmol A (1 µM) | 97 ± 4.9 | 85.3 ± 6.5 | 88.1 ± 7.0 | 90.2 ± 7.5 |

| LPS + Nardoeudesmol A (5 µM) | 96 ± 5.3 | 62.1 ± 5.1 | 65.4 ± 5.8 | 68.9 ± 6.2 |

| LPS + Nardoeudesmol A (10 µM) | 95 ± 4.8 | 41.5 ± 3.9 | 45.2 ± 4.1 | 48.7 ± 4.5 |

| LPS + Nardoeudesmol A (25 µM) | 93 ± 5.0 | 22.8 ± 2.5 | 25.9 ± 3.0 | 28.1 ± 3.3 |

Data are presented as mean ± SD and are hypothetical.

Protocol 4: Western Blot Analysis for p38 MAPK Pathway

Objective: To determine if Nardoeudesmol A inhibits the phosphorylation of p38 MAPK in LPS-stimulated macrophages.

Materials:

-

Cell lysates from treated cells.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-phospho-p38, anti-p38, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

ECL (Enhanced Chemiluminescence) substrate.

-

Imaging system.

Procedure:

-

Culture, treat, and stimulate cells in 6-well plates.

-

After a shorter stimulation time (e.g., 30-60 minutes, optimal for phosphorylation events), wash cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

Capture the chemiluminescent signal with an imaging system.

-

Strip the membrane and re-probe for total p38 and β-actin as loading controls.

Signaling Pathway: LPS-Induced Inflammation

Caption: Putative inhibition of the p38 MAPK pathway by Nardoeudesmol A.

Section 2: Anticancer Activity Assays

Natural compounds, including terpenoids, are often investigated for their potential cytotoxic effects on cancer cells.[2][3][4] The following protocols are designed to screen Nardoeudesmol A for anticancer activity using a representative cancer cell line (e.g., A549 human lung carcinoma or MCF-7 human breast cancer).

Key Experiments:

-

Antiproliferative Assay (MTT/MTS): To determine the IC₅₀ (half-maximal inhibitory concentration).

-

Apoptosis Assay (Annexin V/PI Staining): To differentiate between apoptotic and necrotic cell death.

-

Cell Cycle Analysis (Flow Cytometry): To identify if the compound induces cell cycle arrest.

Protocol 5: Antiproliferative Assay

Objective: To determine the IC₅₀ value of Nardoeudesmol A on a selected cancer cell line.

Procedure: This protocol is similar to the MTT assay described in Protocol 1.

-

Seed cancer cells (e.g., A549) in a 96-well plate.

-

Treat with a broader range of Nardoeudesmol A concentrations (e.g., 0.1 µM to 100 µM).

-

Incubate for 48-72 hours to assess antiproliferative effects.

-

Perform the MTT or MTS assay as previously described.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Summary: Antiproliferative Efficacy of Nardoeudesmol A

| Cell Line | Nardoeudesmol A IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| A549 (Lung Cancer) | 15.8 | 0.8 |

| MCF-7 (Breast Cancer) | 22.4 | 1.2 |

| BJ (Normal Fibroblast) | > 100 | 5.5 |

Data are hypothetical. Doxorubicin is included as a positive control.

Protocol 6: Apoptosis Assay via Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by Nardoeudesmol A.

Materials:

-

Cancer cells treated with Nardoeudesmol A (at IC₅₀ concentration).

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

Binding Buffer (provided in the kit).

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and treat with Nardoeudesmol A for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protocol 7: Cell Cycle Analysis

Objective: To investigate if Nardoeudesmol A causes cell cycle arrest at a specific phase.

Materials:

-

Cancer cells treated with Nardoeudesmol A.

-

Cold 70% ethanol.

-

PBS containing RNase A (100 µg/mL).

-

Propidium Iodide (PI) solution (50 µg/mL).

-

Flow cytometer.

Procedure:

-

Seed and treat cells in 6-well plates as in the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

References

- 1. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models for Nardoeudesmol A Research: Application Notes and Protocols

Disclaimer: As of the latest literature review, specific in vivo animal model studies for "Nardoeudesmol A" have not been extensively published. The following application notes and protocols are presented as a scientifically-grounded, hypothetical framework for researchers and drug development professionals to investigate the potential therapeutic effects of Nardoeudesmol A. The proposed models are based on established methodologies for evaluating compounds with potential anti-inflammatory and neuroprotective properties, activities often associated with sesquiterpenoids.

Application Note: Investigating the Anti-Inflammatory Effects of Nardoeudesmol A

This section outlines a proposed study to evaluate the anti-inflammatory potential of Nardoeudesmol A using a well-established animal model of acute inflammation.

Objective: To determine the dose-dependent efficacy of Nardoeudesmol A in reducing acute inflammation in a rodent model.

Proposed Model: Carrageenan-Induced Paw Edema in Rats. This is a widely used and reproducible model for screening potential anti-inflammatory drugs.[1][2]

Rationale: The induction of paw edema by carrageenan involves the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins.[1] By measuring the reduction in paw volume after treatment with Nardoeudesmol A, we can assess its ability to inhibit these inflammatory pathways.

Experimental Groups:

-

Group 1: Vehicle Control: (e.g., 0.5% carboxymethylcellulose in saline, p.o.)

-

Group 2: Positive Control: Indomethacin (10 mg/kg, p.o.)

-

Group 3: Nardoeudesmol A (Low Dose): (e.g., 25 mg/kg, p.o.)

-

Group 4: Nardoeudesmol A (Medium Dose): (e.g., 50 mg/kg, p.o.)

-

Group 5: Nardoeudesmol A (High Dose): (e.g., 100 mg/kg, p.o.)

Experimental Protocol: Carrageenan-Induced Paw Edema

Animals: Male Wistar rats (180-220 g). Animals should be acclimatized for at least one week before the experiment.[3]

Materials:

-

Nardoeudesmol A

-

Indomethacin

-

λ-Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Pletysmometer or digital calipers

-

Oral gavage needles

-

Syringes and needles (26G)

Procedure:

-

Fasting: Animals are fasted for 12 hours before the experiment with free access to water.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer up to the tibiotarsal articulation.

-

Drug Administration: Animals are randomly assigned to the experimental groups (n=6-8 per group) and administered the respective treatments (Vehicle, Indomethacin, or Nardoeudesmol A) via oral gavage.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

-

Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[4] An appropriate anesthesia and euthanasia protocol should be in place.[5][6]

Quantitative Data Summary (Hypothetical)

The following table represents hypothetical data for the anti-inflammatory effects of Nardoeudesmol A in the carrageenan-induced paw edema model.

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) ± SEM | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |

| Nardoeudesmol A | 25 | 0.72 ± 0.04 | 15.3 |

| Nardoeudesmol A | 50 | 0.55 ± 0.03** | 35.3 |

| Nardoeudesmol A | 100 | 0.42 ± 0.02 | 50.6 |

| *Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test. **p<0.01, **p<0.001 compared to the vehicle control group. |

Application Note: Investigating the Neuroprotective Effects of Nardoeudesmol A

This section proposes a study to explore the potential neuroprotective activity of Nardoeudesmol A in a mouse model of Alzheimer's disease.

Objective: To assess the ability of Nardoeudesmol A to mitigate cognitive deficits and neuroinflammation in a chemically-induced model of Alzheimer's-like pathology.

Proposed Model: Amyloid-β (Aβ₁₋₄₂) peptide-induced cognitive impairment in mice.[7]

Rationale: Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ oligomers in mice induces learning and memory deficits, oxidative stress, neuroinflammation, and synaptic dysfunction, mimicking key pathological features of Alzheimer's disease.[7][8] This model is suitable for evaluating the therapeutic potential of compounds like Nardoeudesmol A.

Experimental Groups:

-

Group 1: Sham Control: (ICV injection of vehicle)

-

Group 2: Aβ₁₋₄₂ Control: (ICV injection of Aβ₁₋₄₂) + Vehicle treatment

-

Group 3: Positive Control: Aβ₁₋₄₂ + Donepezil (e.g., 1 mg/kg, p.o.)

-

Group 4: Nardoeudesmol A (Low Dose): Aβ₁₋₄₂ + (e.g., 20 mg/kg, p.o.)

-

Group 5: Nardoeudesmol A (High Dose): Aβ₁₋₄₂ + (e.g., 40 mg/kg, p.o.)

Experimental Protocol: Aβ₁₋₄₂-Induced Cognitive Impairment

Animals: Male C57BL/6 mice (25-30 g).

Materials:

-

Nardoeudesmol A

-

Donepezil

-

Aβ₁₋₄₂ peptide

-

Sterile saline

-

Stereotaxic apparatus

-

Morris Water Maze (MWM) or Y-maze

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β)

Procedure:

-

Aβ₁₋₄₂ Preparation and ICV Injection: Aβ₁₋₄₂ peptide is aggregated and administered via a single ICV injection into the lateral ventricles of anesthetized mice using a stereotaxic frame. Sham animals receive a vehicle injection.

-

Treatment: Daily oral administration of vehicle, Donepezil, or Nardoeudesmol A begins 24 hours after surgery and continues for a specified period (e.g., 21 days).

-

Behavioral Testing: Cognitive function is assessed using the Morris Water Maze (to evaluate spatial learning and memory) or the Y-maze (to assess spatial working memory) during the final week of treatment.[7]

-

Biochemical Analysis: Following behavioral testing, animals are euthanized, and brain tissues (hippocampus and cortex) are collected. Levels of inflammatory markers (TNF-α, IL-1β), oxidative stress markers, and synaptic proteins can be quantified using ELISA, Western blot, or qPCR.[7][9]

Visualizations: Diagrams and Workflows

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Caption: Plausible NF-κB Signaling Pathway Targeted by Nardoeudesmol A.

References

- 1. asianjpr.com [asianjpr.com]

- 2. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol-Development Strategies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [Laboratory animal anaesthesia: influence of anaesthetic protocols on experimental models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anesthesia protocols in laboratory animals used for scientific purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of Artemisinin in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of nanophytosome-encapsulated citral in a mouse model of chronic unpredictable mild stress through the suppression of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Formulation of Nardoeudesmol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoeudesmol A is a sesquiterpenoid natural product. While its specific biological activities and physicochemical properties are not extensively documented in publicly available literature, related eudesmane sesquiterpenoids isolated from Nardostachys jatamansi have shown biological activity, including effects on the serotonin transporter (SERT)[1]. Due to the characteristic lipophilicity of sesquiterpenoids, Nardoeudesmol A is presumed to have low aqueous solubility, posing a significant challenge for in vivo studies.

This document provides a comprehensive guide to formulating Nardoeudesmol A for in vivo administration. It outlines pre-formulation studies to characterize the molecule, details various formulation strategies suitable for poorly soluble compounds, and provides standardized protocols for their preparation and evaluation.

Pre-formulation Studies

Prior to selecting a formulation strategy, a thorough characterization of Nardoeudesmol A's physicochemical properties is essential.

Table 1: Key Pre-formulation Parameters for Nardoeudesmol A

| Parameter | Experimental Protocol | Purpose |

| Aqueous Solubility | A saturated solution of Nardoeudesmol A is prepared in purified water and buffered solutions at various pH values (e.g., 2.0, 4.5, 6.8, 7.4). The suspension is agitated at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours. After reaching equilibrium, the suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method (e.g., HPLC-UV). | To determine the intrinsic solubility and the effect of pH on solubility. This is critical for selecting an appropriate formulation strategy. |

| LogP (Octanol-Water Partition Coefficient) | The shake-flask method is commonly used. A solution of Nardoeudesmol A is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured. LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. | To assess the lipophilicity of the compound. A high LogP value (typically >2) suggests poor aqueous solubility and good membrane permeability. |

| pKa (Ionization Constant) | Potentiometric titration or UV-Vis spectrophotometry can be used. A solution of Nardoeudesmol A is titrated with a standard acid or base, and the change in pH or UV absorbance is monitored. The pKa is the pH at which the compound is 50% ionized. | To determine if the compound is acidic, basic, or neutral. This information is crucial for pH-dependent solubility enhancement strategies. |

| Melting Point & Thermal Properties | Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any polymorphic forms. A small amount of the sample is heated at a constant rate, and the heat flow is measured as a function of temperature. | To assess the solid-state properties of the compound, including its crystallinity and potential for polymorphism, which can affect solubility and dissolution rate. |

| Solid-State Stability | The compound is stored under various stress conditions (e.g., high temperature, humidity, light exposure). Samples are periodically analyzed for degradation products using a stability-indicating HPLC method. | To evaluate the chemical stability of Nardoeudesmol A and identify potential degradation pathways, which is important for selecting excipients and storage conditions. |

Formulation Strategies for In Vivo Studies

The selection of an appropriate formulation strategy depends on the physicochemical properties of Nardoeudesmol A, the intended route of administration, and the required dose. Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds[2][3][4].

1. Co-solvent Formulations

This is often the simplest and most common approach for early-stage in vivo studies.

-

Protocol for Co-solvent Formulation:

-

Select a primary solvent in which Nardoeudesmol A is highly soluble (e.g., DMSO, ethanol, PEG 400).

-

Dissolve the required amount of Nardoeudesmol A in the minimum volume of the primary solvent.

-

Slowly add a water-miscible co-solvent (e.g., propylene glycol, Tween 80) while vortexing to maintain solubility.

-

Finally, add the aqueous vehicle (e.g., saline, PBS) dropwise with continuous mixing until the final desired concentration and vehicle composition are reached.

-

Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the solvent ratios.

-

Table 2: Example Co-solvent Systems

| Co-solvent System | Composition (v/v/v) | Notes |

| System 1 | 10% DMSO / 40% PEG 400 / 50% Saline | Suitable for many non-polar compounds. DMSO concentration should be kept low to minimize toxicity. |

| System 2 | 5% Ethanol / 10% Tween 80 / 85% PBS | Tween 80 acts as a surfactant to improve solubility and stability. |

| System 3 | 20% Propylene Glycol / 5% Cremophor EL / 75% Water for Injection | Cremophor EL is a potent solubilizing agent but can be associated with hypersensitivity reactions. |

2. Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of lipophilic drugs.

-

Protocol for SEDDS Formulation:

-